molecular formula C13H11ClN2OS B2480713 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 610277-75-3

4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2480713
CAS No.: 610277-75-3
M. Wt: 278.75
InChI Key: AHIZOMCHRPASHW-UHFFFAOYSA-N
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Description

4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is an organic compound that features a complex structure combining a chlorophenol group with a pyrazole ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 2-acetylthiophene, the pyrazole ring can be formed through a cyclization reaction with hydrazine hydrate under reflux conditions.

    Chlorination: The phenol group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling Reaction: The thiophene-substituted pyrazole is then coupled with the chlorophenol derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to improve reaction yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its structural similarity to known bioactive compounds.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Catalysis: Acts as a ligand, stabilizing metal centers and facilitating catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a furan ring instead of a thiophene ring.

    4-chloro-2-(5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

    Thiophene Ring: The presence of the thiophene ring in 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

4-chloro-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIZOMCHRPASHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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